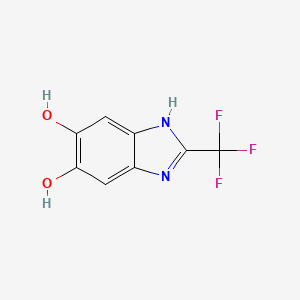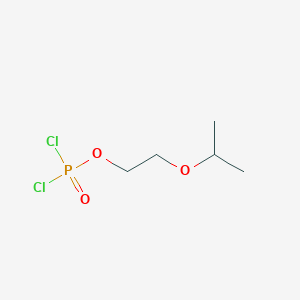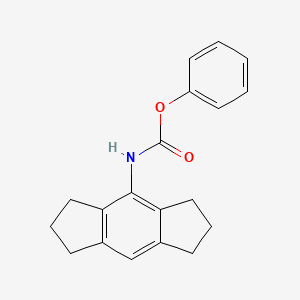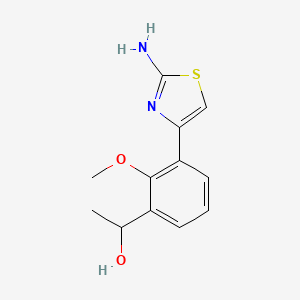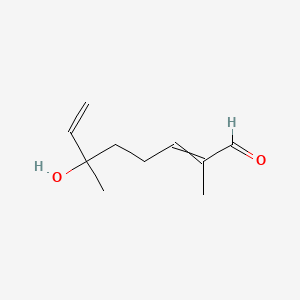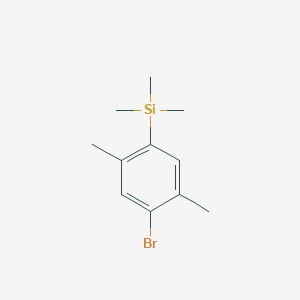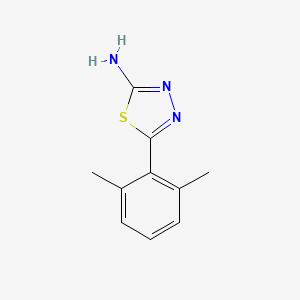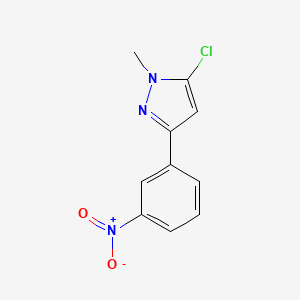
1-Methyl-2-(m-tolyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(m-tolyl)indole is a derivative of indole, a significant heterocyclic compound with a wide range of applications in various fields. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1-Methyl-2-(m-tolyl)indole typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the starting materials would include m-tolylhydrazine and a suitable methyl ketone. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the product is isolated through crystallization or chromatography.
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-2-(m-tolyl)indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation typically yields halogenated indoles, while oxidation can produce carboxylic acids or quinones .
Scientific Research Applications
1-Methyl-2-(m-tolyl)indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-(m-tolyl)indole involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, including serotonin and dopamine receptors . This binding can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological disorders. Additionally, the compound’s ability to inhibit specific enzymes can result in anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1-Methyl-2-(m-tolyl)indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C16H15N |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-methyl-2-(3-methylphenyl)indole |
InChI |
InChI=1S/C16H15N/c1-12-6-5-8-13(10-12)16-11-14-7-3-4-9-15(14)17(16)2/h3-11H,1-2H3 |
InChI Key |
KIRJDVWFDNYRON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


